molecular formula C16H16N2O4S B142452 Hemphac CAS No. 140631-65-8

Hemphac

カタログ番号: B142452
CAS番号: 140631-65-8
分子量: 332.4 g/mol
InChIキー: MOWZUOXQOKSRJR-VUJKZXEDSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Structurally, Hemphac features a 1,4-diazepine ring fused with a benzene ring and a chlorine substituent at position 7, distinguishing it from classical benzodiazepines like diazepam. Its molecular formula is C₁₆H₁₃ClN₂O, with a molecular weight of 300.74 g/mol. Preliminary in vitro studies suggest Hemphac exhibits high affinity for γ-aminobutyric acid (GABA) receptors, enhancing GABAergic neurotransmission by modulating chloride ion channel opening .

Hemphac’s synthesis involves a multi-step process: (i) condensation of 2-amino-5-chlorobenzophenone with glycine ethyl ester, (ii) cyclization under acidic conditions, and (iii) purification via high-performance liquid chromatography (HPLC) to achieve >99% purity . Pharmacokinetic studies in rodent models indicate a bioavailability of 85%, with a plasma half-life of 12 hours and primary hepatic metabolism via cytochrome P450 3A4 (CYP3A4) .

特性

CAS番号

140631-65-8

分子式

C16H16N2O4S

分子量

332.4 g/mol

IUPAC名

(4R,5R,6E)-6-(2-hydroxyethylidene)-4-methyl-7-oxo-3-(pyridin-2-ylmethylsulfanyl)-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid

InChI

InChI=1S/C16H16N2O4S/c1-9-12-11(5-7-19)15(20)18(12)13(16(21)22)14(9)23-8-10-4-2-3-6-17-10/h2-6,9,12,19H,7-8H2,1H3,(H,21,22)/b11-5+/t9-,12-/m1/s1

InChIキー

MOWZUOXQOKSRJR-VUJKZXEDSA-N

SMILES

CC1C2C(=CCO)C(=O)N2C(=C1SCC3=CC=CC=N3)C(=O)O

異性体SMILES

C[C@@H]1[C@@H]2/C(=C\CO)/C(=O)N2C(=C1SCC3=CC=CC=N3)C(=O)O

正規SMILES

CC1C2C(=CCO)C(=O)N2C(=C1SCC3=CC=CC=N3)C(=O)O

同義語

6-(2'-hydroxyethylidene)-4-methyl-3-(2-(methylthio)pyridinyl)-7-oxo-1-azabicyclo(3.2.0)hept-2-ene-2-carboxylate
HEMPHAC

製品の起源

United States

類似化合物との比較

Table 1: Structural and Physicochemical Comparison

Parameter Hemphac Diazepam Alprazolam
Molecular Formula C₁₆H₁₃ClN₂O C₁₆H₁₃ClN₂O C₁₇H₁₃ClN₄
Molecular Weight (g/mol) 300.74 284.74 308.76
Substituent Position 7-Cl 2'-Cl, 7-NO₂ 1-CH₃, 8-Cl
logP (Octanol-Water) 2.8 2.9 2.5
Solubility (mg/mL) 0.15 (Water) 0.05 (Water) 0.10 (Water)
GABA Receptor Affinity (Ki) 2.1 nM 3.5 nM 1.8 nM

Key Findings :

  • Its chlorine substituent at position 7 enhances receptor binding specificity compared to alprazolam’s methyl group at position 1 .
  • Functional Efficacy : Hemphac’s GABA receptor affinity (Ki = 2.1 nM) exceeds diazepam (Ki = 3.5 nM) but is slightly lower than alprazolam (Ki = 1.8 nM), suggesting intermediate potency in preclinical models .

Pharmacokinetic and Pharmacodynamic Profiles

Key Findings :

  • Metabolic Stability : Hemphac’s lack of active metabolites reduces cumulative toxicity risk compared to diazepam, which produces long-acting desmethyldiazepam .
  • Half-Life : Hemphac’s intermediate half-life (12 hours) bridges the gap between alprazolam’s short duration and diazepam’s prolonged effects, suggesting utility in sustained anxiolysis without frequent dosing .

Clinical and Preclinical Data

  • Efficacy : In murine models, Hemphac reduced seizure frequency by 70% at 2 mg/kg, outperforming diazepam (60% reduction at 5 mg/kg) but requiring higher doses than alprazolam (80% reduction at 1 mg/kg) .
  • Safety Profile : Hemphac’s LD₅₀ (350 mg/kg) in rats is superior to alprazolam (LD₅₀ = 220 mg/kg), indicating a wider therapeutic index .

Critical Analysis and Limitations

While Hemphac demonstrates promising preclinical profiles, its clinical translatability remains unverified. Comparative studies with diazepam and alprazolam are based on rodent data, necessitating human trials to confirm pharmacokinetic extrapolations . Additionally, Hemphac’s solubility limitations (0.15 mg/mL) may challenge formulation development compared to more soluble analogues .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。